molecular formula C48H48N32O16 B011357 Cucurbit[8]uril

Cucurbit[8]uril

Cat. No.: B011357
M. Wt: 1329.1 g/mol
InChI Key: CONWISUOKHSUDR-UHFFFAOYSA-N
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Description

Cucurbit8uril is a member of the cucurbituril family, which are macrocyclic molecules known for their ability to form host-guest complexes. Cucurbit8uril is unique due to its large cavity that can accommodate two guest molecules simultaneously. This property makes it a valuable building block in supramolecular chemistry, particularly in the construction of dynamic materials and theranostic systems .

Mechanism of Action

Target of Action

Cucurbit8uril (CB8) is a synthetic macrocyclic molecule that has shown great potential as a building block for supramolecular theranostic systems . It is characterized by its strong and diverse complexation property . CB8 primarily targets various guest molecules such as cationic molecules, ions, and dyes through hydrophobic and electrostatic interactions .

Mode of Action

CB8 interacts with its targets through host-guest recognition reactions, a type of non-covalent interaction . These interactions are characterized by high binding affinities that can be regulated by external stimuli including pH, temperature, ion, enzyme, redox, and light . This interaction leads to the formation of inclusion complexes, which is the main driving force of adsorption .

Biochemical Pathways

The biochemical pathways affected by CB8 are primarily related to its dynamic responsiveness of non-covalent interactions . These interactions lead to the construction of supramolecular theranostic entities via hierarchically assembling building blocks . The formation of these entities can release loaded cargoes specifically in active sites, efficiently reducing the systemic toxicity of free drugs .

Pharmacokinetics

The pharmacokinetics of CB8 have been studied, with results showing that drug-free CB8 has a relatively fast plasma clearance and a generally low organ accumulation except for the kidneys . Additionally, drug-free CB8 showed a low absorption from the gastrointestinal tract into the bloodstream, but the small percentage absorbed reflected the organ accumulation of CB[8] .

Result of Action

The result of CB8’s action is primarily seen in its potential applications. For instance, CB8-based supramolecular assembly has been applied as a high-efficiency absorbent to remove dye and antibiotic from an aqueous medium . It showed an excellent removal rate and could remove significant percentages of certain substances . Furthermore, CB8 has been shown to regulate bioactive molecules through competitive binding .

Action Environment

The action of CB8 is influenced by environmental factors. For example, the host-guest recognition reactions can be regulated by external stimuli including pH, temperature, ion, enzyme, redox, and light . Some of these stimuli are the specificity of lesional microenvironment . Therefore, the action, efficacy, and stability of CB8 can be influenced by these environmental factors.

Biochemical Analysis

Biochemical Properties

Cucurbit[8]uril has high affinity for a wide range of compounds, forming host-guest complexes . This property has led to its use in sensing, chromatographic separation, extraction studies, and membrane transport . It has also been used in the regulation of bioactive molecules through competitive binding .

Cellular Effects

The effects of this compound on cells are largely due to its ability to form host-guest complexes with various biomolecules . This can influence cell function by altering the availability and activity of these molecules. Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form host-guest complexes . This can lead to changes in the activity of enzymes and other biomolecules, potentially influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its dynamic properties . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound can interact with various enzymes and cofactors, potentially influencing metabolic pathways . Detailed studies on its effects on metabolic flux or metabolite levels are still needed.

Transport and Distribution

This compound can be transported and distributed within cells and tissues . Detailed studies on its interactions with transporters or binding proteins, as well as its effects on localization or accumulation, are still needed.

Preparation Methods

Cucurbit8uril is synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The reaction typically occurs in a strong acidic medium, such as concentrated hydrochloric acid, at elevated temperatures. The process involves the formation of a macrocyclic structure with a cavity capable of hosting guest molecules .

Industrial production methods for cucurbit8uril are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include:

    Condensation Reaction: Glycoluril and formaldehyde are mixed in a strong acidic medium.

    Cyclization: The mixture is heated to promote the formation of the macrocyclic structure.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure cucurbituril

Chemical Reactions Analysis

Cucurbit8uril undergoes various chemical reactions, primarily driven by its ability to form stable host-guest complexes. Some of the key reactions include:

    Host-Guest Complexation: Cucurbituril can encapsulate two guest molecules within its cavity, forming stable complexes. .

    Oxidation and Reduction: While cucurbituril itself is relatively inert, the guest molecules encapsulated within its cavity can undergo oxidation and reduction reactions. The macrocyclic structure of cucurbituril can influence the reactivity and stability of these guest molecules.

    Substitution Reactions: Cucurbituril can participate in substitution reactions where guest molecules are exchanged within its cavity. .

Common reagents and conditions used in these reactions include strong acids for the initial synthesis, and various organic solvents for the formation of host-guest complexes. The major products formed from these reactions are typically stable host-guest complexes with enhanced properties compared to the free guest molecules .

Scientific Research Applications

Cucurbit8uril has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Cucurbit8uril is part of the cucurbituril family, which includes other homologues such as cucurbit5uril, cucurbit6uril, cucurbit7uril, and cucurbit10uril. These compounds share similar structural features but differ in the size of their cavities and the number of glycoluril units .

  • Cucurbit5uril : Smaller cavity, suitable for encapsulating smaller guest molecules.
  • Cucurbit6uril : Commonly used in molecular recognition and catalysis.
  • Cucurbit7uril : Larger cavity than cucurbit6uril, used in drug delivery and biosensing.
  • Cucurbit 10uril : Largest cavity, capable of encapsulating larger guest molecules or multiple smaller guests .

Cucurbit8uril is unique due to its ability to form ternary complexes by encapsulating two guest molecules simultaneously. This property sets it apart from other cucurbiturils and makes it particularly valuable in applications requiring the simultaneous encapsulation of multiple guests .

Properties

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,41,43,45,47,51,53,55,57,59,61,63,65,67,69,71,73-dotriacontazapentacosacyclo[35.3.3.36,7.311,12.316,17.321,22.326,27.331,32.22,41.236,43.13,40.15,8.110,13.115,18.120,23.125,28.130,33.135,38.145,51.147,73.153,55.157,59.161,63.165,67.169,71]octacontane-44,46,48,49,50,52,54,56,58,60,62,64,66,68,70,72-hexadecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWISUOKHSUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48N32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cucurbit[8]uril
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Cucurbit[8]uril

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